molecular formula C8H4F3NO4 B13433280 2-Nitro-3-(trifluoromethoxy)benzaldehyde

2-Nitro-3-(trifluoromethoxy)benzaldehyde

Katalognummer: B13433280
Molekulargewicht: 235.12 g/mol
InChI-Schlüssel: QIEGEVSJEBZMHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(trifluoromethoxy)benzaldehyde typically involves the nitration of 3-(trifluoromethoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or oximes.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Ammonia or primary amines for imine formation.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-3-(trifluoromethoxy)benzaldehyde.

    Substitution: Imines or oximes.

    Oxidation: 2-Nitro-3-(trifluoromethoxy)benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Nitro-3-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential use in the development of new drugs due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Nitro-3-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Trifluoromethoxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzaldehyde: Does not have the trifluoromethoxy group, resulting in different chemical and physical properties.

    2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a fluorine atom instead of a nitro group, leading to variations in reactivity and applications.

Uniqueness

2-Nitro-3-(trifluoromethoxy)benzaldehyde is unique due to the combination of the nitro and trifluoromethoxy groups, which impart distinct chemical reactivity and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H4F3NO4

Molekulargewicht

235.12 g/mol

IUPAC-Name

2-nitro-3-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)16-6-3-1-2-5(4-13)7(6)12(14)15/h1-4H

InChI-Schlüssel

QIEGEVSJEBZMHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.